Dimethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzene-1,4-dicarboxylate
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Overview
Description
DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE is a complex organic compound with the molecular formula C17H17NO6S The compound is characterized by the presence of a sulfonyl group attached to a methylphenyl ring, which is further connected to a terephthalate moiety through an acetylamino linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with terephthalic acid derivatives under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetylamino linkage allows the compound to interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-({2-[(4-NITROPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE
- DIMETHYL 2-({2-[(PHENYLSULFONYL]ACETYL}AMINO)TEREPHTHALATE
- DIMETHYL 2-({2-[(4-CHLOROPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE
Uniqueness
DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications .
Properties
Molecular Formula |
C19H19NO7S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
dimethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H19NO7S/c1-12-4-7-14(8-5-12)28(24,25)11-17(21)20-16-10-13(18(22)26-2)6-9-15(16)19(23)27-3/h4-10H,11H2,1-3H3,(H,20,21) |
InChI Key |
LLKWSCFGQKEENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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